An In-depth Technical Guide to 1-Hydroxypyrene: Synthesis and Chemical Properties
An In-depth Technical Guide to 1-Hydroxypyrene: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxypyrene (1-HP), a key metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene, serves as a critical biomarker for assessing human exposure to PAHs.[1][2][3][4][5] PAHs are a class of environmental pollutants formed from the incomplete combustion of organic materials, and exposure to them is associated with an increased risk of cancer.[1][5] The quantification of 1-hydroxypyrene in biological samples, primarily urine, provides a reliable measure of recent PAH exposure.[6][7][8] This technical guide provides a comprehensive overview of the synthesis of 1-hydroxypyrene and its fundamental chemical properties, offering valuable information for researchers in toxicology, environmental science, and drug development.
Chemical and Physical Properties of 1-Hydroxypyrene
1-Hydroxypyrene is a solid, pale yellow crystalline compound.[9] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O | [1] |
| Molecular Weight | 218.25 g/mol | [1][10] |
| CAS Number | 5315-79-7 | [9][10] |
| Melting Point | 179-182 °C | [9] |
| Appearance | Pale Yellow Solid | [9] |
| Solubility | Soluble in DMSO (50 mg/mL), Methanol (Slightly), Dichloromethane (Very Slightly) | [2][9][11] |
| pKa | 9.40 ± 0.30 (Predicted) | [9] |
| LogP (Octanol/Water) | 4.6 | [1] |
Synthesis of 1-Hydroxypyrene
Several synthetic routes for the preparation of 1-hydroxypyrene have been reported. The choice of method often depends on the desired purity, yield, and available starting materials. Below are detailed protocols for two common synthetic methods.
Synthesis via Friedel-Crafts Acylation and Saponification
This method involves a two-step process starting from pyrene. The first step is a Friedel-Crafts acylation to produce an acetylpyrene intermediate, followed by saponification to yield 1-hydroxypyrene.[12]
Step 1: Synthesis of Acetylpyrene (Intermediate)
-
To a reaction vessel, add pyrene and dichloromethane. Stir the mixture for 5 minutes.
-
Add aluminum trichloride to the mixture.
-
Slowly add acetyl chloride dropwise while maintaining the reaction temperature below 25 °C.
-
Allow the reaction to proceed until completion.
-
Pour the reaction mixture into ice water (0-5 °C) and allow the layers to separate.
-
Collect the lower organic layer and concentrate it under reduced pressure to dryness.
-
Add ethanol to the residue and heat to reflux.
-
Cool the resulting mixture to 18-22 °C.
-
Filter the mixture and dry the solid to obtain the intermediate, acetylpyrene.[12]
Step 2: Saponification to 1-Hydroxypyrene
-
In a separate reaction vessel, dissolve the 1-acetoxypyrene intermediate and sodium hydroxide in water.
-
Heat the mixture to 50-60 °C and allow the reaction to proceed for approximately 6 hours.[12]
-
Cool the reaction mixture to 25-35 °C.
-
Slowly add concentrated hydrochloric acid until a white solid precipitates.
-
Filter the solid and dry to obtain 1-hydroxypyrene.[12] A purity of 99.28% and a yield of 95.4% have been reported for this method.[12]
Synthesis via Nitrosation of Pyrene
This alternative method involves the nitrosation of pyrene to form 1-nitrosopyrene, which is then converted to 1-hydroxypyrene through a light-catalyzed reaction.[13]
Step 1: Synthesis of 1-Nitrosopyrene
-
Add pyrene and an acetic acid aqueous solution to a reaction vessel and stir until uniform.
-
Add a nitrosation agent, such as sodium nitrite, and stir the mixture at 20-25 °C for 24 hours.
-
Add water to the reaction mixture to precipitate a solid.
-
Filter and dry the solid to obtain 1-nitrosopyrene.[13]
Step 2: Conversion to 1-Hydroxypyrene
-
Suspend the 1-nitrosopyrene in an alcohol solvent.
-
Introduce air or oxygen into the suspension and expose it to light until the 1-nitrosopyrene is consumed.
-
Add butylated hydroxytoluene (BHT) to the reaction mixture.
-
Concentrate the mixture to dryness at 45-50 °C.
-
Recrystallize the residue from a suitable solvent (e.g., toluene and tetrahydrofuran) by heating until the solution is clear.
-
Cool the solution to 20-25 °C to allow for crystallization.
-
Filter and dry the filter cake to obtain 1-hydroxypyrene with a purity of ≥99.1%.[13]
Metabolic Pathway of Pyrene to 1-Hydroxypyrene
1-Hydroxypyrene is the major metabolite of pyrene in humans and other mammals.[3][14] The biotransformation of pyrene primarily occurs in the liver, catalyzed by cytochrome P450 enzymes.[15] The resulting 1-hydroxypyrene is then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are excreted in the urine.[5][7]
Caption: Metabolic pathway of pyrene to 1-hydroxypyrene and its subsequent conjugation and excretion.
Analytical Methods for the Detection of 1-Hydroxypyrene
The quantification of 1-hydroxypyrene in biological matrices, particularly urine, is crucial for biomonitoring of PAH exposure. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for this purpose.[6][16]
General Experimental Workflow for Urinary 1-Hydroxypyrene Analysis
The following diagram illustrates a typical workflow for the analysis of 1-hydroxypyrene in urine samples.
Caption: General workflow for the analysis of 1-hydroxypyrene in urine by HPLC with fluorescence detection.
-
Sample Collection and Storage: Collect urine samples in appropriate containers and store at -20°C until analysis.[2]
-
Enzymatic Hydrolysis: To deconjugate the 1-hydroxypyrene metabolites, treat the urine samples with β-glucuronidase and arylsulfatase enzymes.[17]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the 1-hydroxypyrene with a suitable organic solvent, such as methanol.[18]
-
-
Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[16]
-
HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water, to achieve separation.[6][8]
-
Detect the 1-hydroxypyrene using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., excitation at 242 nm and emission at 388 nm).[19]
-
-
Quantification: Determine the concentration of 1-hydroxypyrene in the samples by comparing the peak areas to a calibration curve prepared with known concentrations of a 1-hydroxypyrene standard.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of 1-hydroxypyrene. The synthetic protocols and analytical methods described herein offer a valuable resource for researchers working in fields where the assessment of PAH exposure is critical. A thorough understanding of the chemistry and analysis of 1-hydroxypyrene is essential for its continued use as a reliable biomarker in environmental health and toxicology studies.
References
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